molecular formula C14H13NO B3056310 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 70310-30-4

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B3056310
CAS No.: 70310-30-4
M. Wt: 211.26 g/mol
InChI Key: BKQRBYFLQYHTCV-UHFFFAOYSA-N
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Description

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is a bicyclic heterocyclic compound containing one oxygen and one nitrogen atom in a six-membered ring fused with a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine can be synthesized through a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . The reaction typically involves the condensation of these starting materials under controlled conditions to form the benzoxazine ring. The process can be carried out under solvent-free conditions using microwave irradiation, which offers a rapid and high-yielding method .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the starting materials are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified through crystallization or distillation to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, oxo derivatives, and reduced forms of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of high-performance polymers and as a potential therapeutic agent .

Properties

IUPAC Name

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9,13,15H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQRBYFLQYHTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2O1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499654
Record name 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70310-30-4
Record name 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a slurry of 3-phenyl-2H-1,4-benzoxazine (17 g, 81.2 mmol) in 100 mL absolute ethanol is added sodium borohydride (6.07 g, 162.4 mmol) and water (25 mL). The mixture is heated at 90° C. for 2 h. The mixture is cooled and concentrated, then partitioned between CH2Cl2 and water. The organic layer is washed twice with water (200 mL), dried over magnesium sulfate and concentrated. The resulting oil is dried under high vacuum to give 15.95 g (93%) of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine.
Quantity
17 g
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6.07 g
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reactant
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25 mL
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100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

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